molecular formula C11H20O B13895064 4a(2H)-Naphthalenemethanol, octahydro- CAS No. 99992-19-5

4a(2H)-Naphthalenemethanol, octahydro-

Cat. No.: B13895064
CAS No.: 99992-19-5
M. Wt: 168.28 g/mol
InChI Key: ZVYRRWLYOCFIMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4a(2H)-Naphthalenemethanol, octahydro- is a chemical compound with the molecular formula C10H18O. It is a derivative of naphthalene, characterized by the presence of a hydroxyl group attached to a fully hydrogenated naphthalene ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4a(2H)-Naphthalenemethanol, octahydro- typically involves the hydrogenation of naphthalene derivatives under specific conditions. One common method is the catalytic hydrogenation of naphthalene in the presence of a metal catalyst such as palladium or platinum. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation of the naphthalene ring .

Industrial Production Methods

In an industrial setting, the production of 4a(2H)-Naphthalenemethanol, octahydro- can be achieved through large-scale hydrogenation processes. These processes utilize continuous flow reactors and advanced catalytic systems to maximize yield and efficiency. The choice of catalyst, reaction conditions, and purification methods are optimized to produce high-purity 4a(2H)-Naphthalenemethanol, octahydro- suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4a(2H)-Naphthalenemethanol, octahydro- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4a(2H)-Naphthalenemethanol, octahydro- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4a(2H)-Naphthalenemethanol, octahydro- involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to specific physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4a(2H)-Naphthalenemethanol, octahydro- is unique due to its specific structural features and the presence of a hydroxyl group attached to a fully hydrogenated naphthalene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

99992-19-5

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

2,3,4,5,6,7,8,8a-octahydro-1H-naphthalen-4a-ylmethanol

InChI

InChI=1S/C11H20O/c12-9-11-7-3-1-5-10(11)6-2-4-8-11/h10,12H,1-9H2

InChI Key

ZVYRRWLYOCFIMM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCCCC2C1)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.